4,5-Hexadien-2-ol, 2,4-dimethyl-

Description

Structural Classification and Nomenclature of Polyunsaturated Alcohols

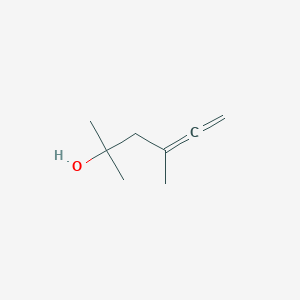

Polyunsaturated alcohols are categorized based on the nature and relative positions of their unsaturations and the hydroxyl group. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name 4,5-Hexadien-2-ol, 2,4-dimethyl- precisely describes its structure. The parent chain is a six-carbon chain ("hex-"). The "-ol" suffix at position 2 indicates a hydroxyl group on the second carbon. The "-dien-" infix at positions 4 and 5 signifies two double bonds. The "a" in "hexadien" is added for phonetic ease. The term "allene" is used for the C4=C5=C6 functionality, where two double bonds are cumulative. Finally, "2,4-dimethyl-" specifies two methyl substituents at the second and fourth carbon atoms.

This alcohol is classified as a tertiary alcohol because the carbon atom bearing the hydroxyl group (C2) is attached to three other carbon atoms. It is also an allenyl alcohol, a class of compounds that has gained significant attention for its unique chemical properties. acs.orgdiva-portal.org The relative positioning of the functional groups is crucial; in this case, the alcohol is at the β-position relative to the allene (B1206475) system, which can influence its reactivity in various transformations.

Significance of Allenic and Dienic Structural Motifs in Synthetic Strategy

Both allene and diene moieties are of profound importance in synthetic organic chemistry, serving as versatile intermediates for the construction of complex molecular architectures. nih.govnist.gov

Allenic Motifs: Allenes are not just simple unsaturated systems; their unique axial chirality (in appropriately substituted cases) and the reactivity of their sp-hybridized central carbon make them valuable synthetic precursors. nih.govfragrantica.com They can participate in a variety of transformations, including:

Cycloaddition reactions: Allenes can react as either the 2π or 4π component in cycloadditions, leading to a diverse range of cyclic compounds.

Nucleophilic and electrophilic additions: The double bonds of allenes can be selectively attacked by both nucleophiles and electrophiles.

Rearrangements: Allenes can undergo various rearrangements to form other functional groups.

Transition-metal catalyzed reactions: Allenes are excellent substrates in a multitude of transition-metal-catalyzed cross-coupling and cyclization reactions. diva-portal.org

Dienic Motifs: Conjugated dienes are fundamental building blocks in organic synthesis, most famously for their participation in the Diels-Alder reaction to form six-membered rings. While the allene in 4,5-hexadien-2-ol is not conjugated with another double bond, its potential isomerization to a conjugated diene under certain conditions is a plausible reactive pathway. Dienyl alcohols themselves are important substrates for various transformations, including oxidation and cyclization reactions.

The combination of a tertiary alcohol and an allene in one molecule, as seen in 4,5-Hexadien-2-ol, 2,4-dimethyl- , offers intriguing synthetic possibilities. The hydroxyl group can direct reactions, act as a nucleophile, or be a leaving group, while the allene provides a locus for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Historical Context of Research on Analogous Allenyl and Dienyl Alcohol Systems

The study of allenes dates back to the 19th century, but for a long time, they were considered chemical curiosities that were difficult to synthesize and handle. masterorganicchemistry.com However, the 20th and 21st centuries have seen a dramatic shift, with the development of numerous reliable methods for their synthesis and a deeper understanding of their reactivity. acs.orgdiva-portal.orgnih.gov Early research on allenyl alcohols often focused on their synthesis from propargyl precursors. acs.orgdiva-portal.org For instance, the reaction of organometallic reagents with propargyl epoxides or aldehydes has been a longstanding method to access these structures.

Research into dienyl alcohols has a similarly rich history, closely tied to the development of organometallic chemistry and stereoselective synthesis. The synthesis of specific isomers of dienols has been a significant area of investigation, driven by their presence in numerous natural products and their utility in synthesis.

While specific research on 4,5-Hexadien-2-ol, 2,4-dimethyl- is not prominent in the scientific literature, the foundational work on the synthesis and reactivity of simpler tertiary alcohols, allenes, and dienes provides a solid framework for predicting its chemical behavior and potential applications. researchgate.netrutgers.edu The synthesis of tertiary alcohols through the reaction of Grignard reagents with ketones or esters is a cornerstone of organic chemistry. rutgers.edulibretexts.org Similarly, the synthesis of allenes via the reaction of organocuprates with propargyl derivatives is a well-established methodology. acs.orgwikipedia.org

Interactive Data Tables

Below are tables summarizing key information for 4,5-Hexadien-2-ol, 2,4-dimethyl- and a closely related diene.

Properties of 4,5-Hexadien-2-ol, 2,4-dimethyl-

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | nih.govepa.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| CAS Number | 61747-61-3 | nih.gov |

| InChIKey | UQQQFAFXIRSRRC-UHFFFAOYSA-N | nih.gov |

| SMILES | CC(=C=C)CC(C)(C)O | nih.gov |

| XLogP3 | 1.5 | nih.gov |

Properties of an Analogous Compound: 2,5-Dimethyl-2,4-hexadiene (B125384)

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | nist.govnist.gov |

| Molecular Weight | 110.20 g/mol | sigmaaldrich.com |

| CAS Number | 764-13-6 | nist.govnist.gov |

| Boiling Point | 132-134 °C | sigmaaldrich.com |

| Melting Point | 11-14 °C | sigmaaldrich.com |

| Density | 0.773 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.476 | sigmaaldrich.com |

Properties

CAS No. |

61747-61-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

InChI |

InChI=1S/C8H14O/c1-5-7(2)6-8(3,4)9/h9H,1,6H2,2-4H3 |

InChI Key |

UQQQFAFXIRSRRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C)CC(C)(C)O |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 4,5 Hexadien 2 Ol, 2,4 Dimethyl

Pericyclic Transformations Involving the Allenic Diene System

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a hallmark of the reactivity of 4,5-hexadien-2-ol, 2,4-dimethyl-. The presence of both a cumulated diene (allene) and an isolated double bond within the same molecule allows for a diverse array of these transformations.

Cycloaddition reactions are a class of pericyclic reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The allenic diene system of 4,5-hexadien-2-ol, 2,4-dimethyl- can participate in various cycloaddition pathways.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. While 4,5-hexadien-2-ol, 2,4-dimethyl- does not possess a classic 1,3-diene moiety, its allenic group can act as a dienophile. The regioselectivity of Diels-Alder reactions is often governed by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.com In reactions involving unsymmetrical dienes and dienophiles, a preference for the formation of one constitutional isomer over another is observed. masterorganicchemistry.com Specifically, dienes with substituents at the 1-position tend to yield "ortho" products, while those with substituents at the 2-position favor the "para" products. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is also highly specific. The stereochemistry of the dienophile is retained in the product, meaning that cis substituents on the dienophile will remain cis in the cyclic product, and trans substituents will remain trans. masterorganicchemistry.com Furthermore, the orientation of the substituents on the diene also dictates the stereochemical outcome in the newly formed ring. masterorganicchemistry.com When both the diene and dienophile are substituted, diastereomeric products, designated as "endo" and "exo," can be formed. masterorganicchemistry.com

The presence of multiple reactive sites within 4,5-hexadien-2-ol, 2,4-dimethyl- allows for the possibility of intramolecular cycloadditions. These reactions can lead to the formation of complex polycyclic structures in a single, efficient step. For instance, the dimerization of o-quinols, which proceeds via a Diels-Alder reaction, is known to be highly regiospecific and stereospecific, typically yielding only one of several possible isomers. scispace.com This high selectivity is a testament to the powerful directing effects of the substituents and the inherent geometric constraints of the intramolecular arrangement.

The double bonds within the 4,5-hexadien-2-ol, 2,4-dimethyl- scaffold are susceptible to addition reactions, including cyclopropanation. The use of chiral catalysts can induce asymmetry in this process, leading to the formation of enantioenriched cyclopropane (B1198618) derivatives. Research has shown that copper catalysts bearing certain bisoxazoline ligands can effectively catalyze the asymmetric cyclopropanation of related diene systems. nih.govacs.org For example, in the reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with tert-butyl diazoacetate, the use of a specific copper-bisoxazoline complex resulted in a remarkable enhancement of both trans-selectivity and enantioselectivity, affording the trans-cyclopropane product with high enantiomeric excess. nih.govacs.org This approach highlights the potential for creating stereochemically defined and highly substituted building blocks from allenic dienes. nih.gov

| Catalyst System | Diene Substrate | Diazo Reagent | Selectivity | Enantiomeric Excess (ee) | Reference |

| Copper-bisoxazoline complex | 2,5-dimethyl-2,4-hexadiene | tert-butyl diazoacetate | trans/cis = 87/13 | 96% (for trans product) | nih.govacs.org |

Sigmatropic rearrangements are pericyclic reactions wherein a sigma-bonded substituent migrates across a pi system to a new position. These reactions are classified by the number of atoms over which the sigma bond migrates.

The Oxy-Cope rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of 1,5-dien-3-ols that yields unsaturated carbonyl compounds. wikipedia.org The structure of 4,5-hexadien-2-ol, 2,4-dimethyl- is well-suited for this transformation. The reaction proceeds through a concerted, cyclic transition state, and the driving force is the formation of a stable carbonyl group via keto-enol tautomerization of the initial enol product. wikipedia.orgmasterorganicchemistry.com This tautomerization renders the reaction essentially irreversible. wikipedia.orgmasterorganicchemistry.com

The rate of the Oxy-Cope rearrangement can be dramatically accelerated by the addition of a base, a variation known as the anionic Oxy-Cope rearrangement. organic-chemistry.orgwikipedia.org Deprotonation of the hydroxyl group to form an alkoxide provides enhanced electron density, which facilitates the rearrangement, leading to rate accelerations of 10¹⁰ to 10¹⁷. organic-chemistry.orgwikipedia.org This allows the reaction to proceed at much lower temperatures, often at room temperature. organic-chemistry.org

| Rearrangement Type | Key Features | Driving Force | Relative Rate | Reference |

| Oxy-Cope | organic-chemistry.orgorganic-chemistry.org-sigmatropic shift of a 1,5-dien-3-ol. | Formation of a stable carbonyl compound via keto-enol tautomerization. | 1 | wikipedia.orgmasterorganicchemistry.com |

| Anionic Oxy-Cope | Base-mediated deprotonation of the alcohol prior to rearrangement. | Formation of an enolate, which is then protonated during workup to give the carbonyl compound. | 10¹⁰ - 10¹⁷ times faster than the neutral counterpart. | organic-chemistry.orgwikipedia.org |

Sigmatropic Rearrangements

Mechanistic Studies of Anionic Oxy-Cope Rearrangements

The oxy-Cope rearrangement is a powerful carbon-carbon bond-forming reaction involving the researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dien-3-ols to produce unsaturated carbonyl compounds. wikipedia.org The driving force for this reaction is the formation of a stable carbonyl group through keto-enol tautomerization of the initial enol product. wikipedia.orgorganic-chemistry.org When the hydroxyl group is deprotonated to form an alkoxide, the reaction is termed the anionic oxy-Cope rearrangement. This modification leads to a dramatic rate acceleration, often by a factor of 10¹⁰ to 10¹⁷, allowing the reaction to proceed at much lower temperatures. wikipedia.orgorganic-chemistry.org

The mechanism of the anionic oxy-Cope rearrangement can proceed through either a concerted or a stepwise pathway, though the concerted route is generally favored. wikipedia.org The transition state typically adopts a chair-like conformation, which allows for efficient chirality transfer. wikipedia.org The rate acceleration in the anionic variant is attributed to a HOMO-raising effect, where the negative charge on the oxygen atom is delocalized across the transition structure, stabilizing it relative to the localized charge in the ground state alkoxide. nih.gov

In the context of 4,5-hexadien-2-ol, 2,4-dimethyl-, the anionic oxy-Cope rearrangement would involve the initial deprotonation of the alcohol to form the corresponding potassium alkoxide, often facilitated by a strong base like potassium hydride (KH) in the presence of a crown ether such as 18-crown-6 (B118740) to sequester the potassium ion. nih.govyoutube.com The resulting alkoxide then undergoes the researchgate.netresearchgate.net-sigmatropic shift.

The general mechanism is outlined below:

Deprotonation: The hydroxyl group of 4,5-hexadien-2-ol, 2,4-dimethyl- is deprotonated by a strong base (e.g., KH) to form the potassium alkoxide. youtube.com

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The alkoxide undergoes a concerted rearrangement through a six-membered, chair-like transition state. This involves the cleavage of the C3-C4 sigma bond and the formation of a new sigma bond between C1 and C6 of the 1,5-diene system.

Enolate Formation: The immediate product of the rearrangement is an enolate.

Tautomerization: Upon aqueous workup, the enolate is protonated to form an enol, which rapidly tautomerizes to the more stable ketone. organic-chemistry.org

The presence of the allenic moiety in 4,5-hexadien-2-ol, 2,4-dimethyl- introduces unique structural features, but the fundamental principles of the anionic oxy-Cope rearrangement still apply.

Otherresearchgate.netresearchgate.net-Sigmatropic Rearrangements in Allenyl Systems

Allenic systems can participate in various researchgate.netresearchgate.net-sigmatropic rearrangements beyond the classic oxy-Cope. These reactions are valuable for constructing new carbon-carbon and carbon-heteroatom bonds. mdpi.com The Cope and Claisen rearrangements are the most prominent examples of researchgate.netresearchgate.net-sigmatropic shifts. libretexts.orgwikipedia.org

The Claisen rearrangement involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org An allenyl variant of the Claisen rearrangement could involve a substrate where one of the double bonds of the allyl vinyl ether system is replaced by an allene (B1206475). Transition metal catalysis, for instance with Ni(II) complexes, has been employed to achieve asymmetric allenyl Claisen rearrangements. mdpi.com

The Cope rearrangement is the thermal isomerization of a 1,5-diene. organic-chemistry.org Theoretical studies on the researchgate.netresearchgate.net-sigmatropic shifts of various systems containing alkynes and allenes, such as 1,2-hexadien-5-yne and 1,2,5-hexatriene, have shown that these reactions typically proceed through concerted, aromatic transition states with activation energies around 31-35 kcal/mol. acs.org This suggests that the presence of an allene does not fundamentally alter the concerted nature of the researchgate.netresearchgate.net-sigmatropic rearrangement. acs.org

Hetero-Claisen rearrangements, such as the aza-Claisen and thio-Claisen rearrangements, involve nitrogen and sulfur analogs, respectively, and have also been extended to include allenic substrates. mdpi.com For example, copper-catalyzed reactions of propargylic acetates with anilines can proceed via an aza-Claisen rearrangement. mdpi.com

Electrocyclic Reactions and Their Interplay with Allenic Structures

Electrocyclic reactions are pericyclic reactions that involve the intramolecular formation or cleavage of a sigma bond at the termini of a conjugated π-system. wikipedia.orglibretexts.org These reactions can be initiated by heat (thermal) or light (photochemical) and proceed through either a conrotatory or disrotatory mechanism, depending on the number of π-electrons and the reaction conditions. wikipedia.orgmasterorganicchemistry.com

Allenic systems can participate in electrocyclic reactions. For instance, theoretical studies on the electrocyclic ring closure of bis(allene) to form bis(methylene)cyclobutene have been conducted. acs.org These studies indicate that the conrotatory pathway is significantly lower in energy than the disrotatory pathway. acs.org The presence of the allene groups lowers the activation energy compared to the analogous reaction with butadiene, an effect attributed to interactions involving the π orbitals of the allene. acs.org

The interplay between allenic structures and electrocyclic reactions is also evident in biological systems. For example, the biosynthesis of certain natural products like aranotin (B1665163) involves a 6π disrotatory ring-opening electrocyclization of an arene oxide to form an oxepine. wikipedia.org While not directly involving 4,5-hexadien-2-ol, 2,4-dimethyl-, these examples highlight the capability of complex molecules containing unsaturated systems to undergo electrocyclic transformations.

Metal-Catalyzed Transformations

Ruthenium-Catalyzed Cyclic Carbonylation for Lactone Formation

Ruthenium complexes are effective catalysts for the cyclic carbonylation of allenyl alcohols, leading to the formation of γ- and δ-lactones. nih.gov In this process, the hydroxyl group of the allenyl alcohol participates in the cyclization. This reaction is quite general, accommodating a variety of mono-, di-, and trisubstituted allenyl alcohols. nih.gov

For example, the ruthenium-catalyzed carbonylation of 2-methyl-4,5-hexadien-2-ol, a compound structurally similar to the title compound, yields 5,6-dihydro-6,6-dimethyl-3-methyl-2H-pyran-2-one quantitatively. nih.gov This transformation demonstrates the selective formation of a δ-lactone. Similarly, 3,4-pentadien-1-ol (B1657151) cyclizes to form a δ-lactone. nih.gov Other allenyl alcohols can be converted to the corresponding 3- and 4-substituted γ-lactones. nih.gov

The general mechanism likely involves the coordination of the ruthenium catalyst to the allene, followed by migratory insertion of carbon monoxide and subsequent intramolecular cyclization involving the hydroxyl group.

Copper-Catalyzed Processes for Diene Functionalization

Copper catalysis provides a versatile platform for the functionalization of allenes. researchgate.netscispace.com These reactions often proceed through the formation of an allyl copper intermediate via an element-cupration of the allene. researchgate.netscispace.com This intermediate can then react with a variety of electrophiles.

Copper-catalyzed reactions involving allenes include:

Cyanation: Copper can catalyze the cyanation of propargylic C-H bonds to produce allenenitriles. nih.gov

Multicomponent Couplings: Copper catalysts can facilitate the coupling of allenic esters, ketones, and dialkylzincs to form δ-lactones with high enantioselectivity. researchgate.net The mechanism involves the carbocupration of the allenic ester to form an allyl copper species. scispace.com

Boryl- and Silyl-cupration: Copper-catalyzed 2,5-boryl- or silyl-cupration of conjugated allene-ynes provides an efficient route to substituted 1,3,4-trien-2-yl boronates or silanes. rsc.org

Three-Component Reactions: A copper-catalyzed three-component reaction of cyclobutanone (B123998) oxime esters and 1,3-enynes in the presence of TMSCN or TMSCF₃ has been developed to synthesize 1,7-double-functionalized allenes. acs.org

Palladium-Mediated Reactions and Isomerization Pathways

Palladium catalysts are widely used for various transformations of allenic compounds, including cross-coupling, hydroamination, and isomerization reactions.

Palladium-catalyzed cross-coupling reactions of allenic alcohols with aryl- and alkenylboronic acids have been developed to synthesize substituted dienes and trienes in high yields. rsc.org Palladium catalysts such as Pd(PPh₃)₄ can also catalyze the N-allylation of O-(2,3-butadienyl) N-tosylcarbamates. documentsdelivered.com Furthermore, palladium-catalyzed C-O bond formation between phenols and allenylic carbonates provides access to 2,3-allenic aromatic ethers. nih.gov

Palladium can also catalyze the intramolecular hydroamination of allenes. lookchem.comnih.gov In one system, a Pd(II) catalyst with a nitrogen-based ligand under an oxygen atmosphere was used. The reaction is initiated by the palladium-mediated oxidation of the alcohol, followed by allene insertion into a Pd(II)-hydride intermediate to form a π-allyl-Pd(II) complex. lookchem.com

Isomerization of alkenes is a common process catalyzed by palladium(II) species. nih.gov For unactivated alkenes, the mechanism can involve a monometallic nucleopalladation pathway. nih.gov Palladium catalysts can also effect the isomerization of highly substituted allylic and alkenyl alcohols through a chain-walking process of migratory insertion and β-H elimination sequences. nih.gov In the context of allenes, palladium catalysts, sometimes under photoexcited conditions, can facilitate the isomerization of alkynes to allenes. acs.org

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group of 4,5-hexadien-2-ol, 2,4-dimethyl-, a secondary alcohol, is a key site for functional group interconversions, allowing for the synthesis of a variety of derivatives. These transformations primarily involve oxidation to a ketone, and etherification or esterification of the hydroxyl group. The reactivity of this specific allenic alcohol is influenced by the steric hindrance around the hydroxyl group and the presence of the adjacent allene functionality.

Selective Oxidation Pathways

The selective oxidation of 4,5-hexadien-2-ol, 2,4-dimethyl- leads to the formation of the corresponding α,β-unsaturated ketone, 2,4-dimethyl-4,5-hexadien-2-one. As a secondary alcohol, it can be oxidized without the risk of further oxidation to a carboxylic acid, a common issue with primary alcohols. chemguide.co.ukbyjus.com A variety of modern and classical oxidizing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions, scale, and sensitivity of the starting material. chemistryviews.orgwikipedia.org

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC). chemistryviews.org These reagents are typically used in dichloromethane (B109758) (DCM) and are effective for the oxidation of a wide range of alcohols. Another powerful method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (B128534). This method is known for its mild reaction conditions and high yields. The Dess-Martin periodinane (DMP) is another mild and highly selective reagent for oxidizing secondary alcohols to ketones, often favored for its operational simplicity. wikipedia.org

The general transformation is depicted below:

Figure 1: General scheme for the oxidation of 4,5-Hexadien-2-ol, 2,4-dimethyl- to 2,4-dimethyl-4,5-hexadien-2-one.

Detailed research findings on the selective oxidation of analogous secondary alcohols suggest that high yields of the corresponding ketone can be achieved under carefully controlled conditions. While specific studies on 4,5-hexadien-2-ol, 2,4-dimethyl- are not extensively documented in publicly available literature, the reactivity can be inferred from established oxidation protocols for structurally similar compounds.

Table 1: Plausible Reagents and Conditions for the Selective Oxidation of 4,5-Hexadien-2-ol, 2,4-dimethyl-

| Reagent/Method | Typical Solvent | Typical Conditions | Expected Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | 2,4-dimethyl-4,5-hexadien-2-one |

| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) | Room temperature | 2,4-dimethyl-4,5-hexadien-2-one |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 °C to room temperature | 2,4-dimethyl-4,5-hexadien-2-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temperature | 2,4-dimethyl-4,5-hexadien-2-one |

Etherification and Esterification Reactions

The hydroxyl group of 4,5-hexadien-2-ol, 2,4-dimethyl- can also undergo etherification and esterification to yield a range of derivatives. These reactions involve the substitution of the hydroxyl proton or the entire hydroxyl group. The steric hindrance provided by the two methyl groups on the carbon bearing the hydroxyl group can influence the reaction rates and may necessitate the use of more reactive reagents or catalysts. nih.govresearchgate.net

Etherification Reactions

Etherification of 4,5-hexadien-2-ol, 2,4-dimethyl- can be achieved through several methods. A common approach for sterically hindered alcohols is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. openochem.org Due to the steric hindrance, a strong base such as sodium hydride (NaH) is typically required to generate the alkoxide. The subsequent SN2 reaction with a primary alkyl halide would yield the corresponding ether.

Acid-catalyzed etherification, where the alcohol is reacted with another alcohol in the presence of a strong acid like sulfuric acid, is also a possibility. youtube.com However, this method can sometimes lead to side reactions, especially with a substrate containing an allene moiety which might be sensitive to strong acids. More modern and milder methods often employ metal catalysts. For instance, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. acs.org

Table 2: Potential Methods for the Etherification of 4,5-Hexadien-2-ol, 2,4-dimethyl-

| Method | Reagents | Typical Conditions | Expected Product |

| Williamson Ether Synthesis | 1. NaH2. R-X (e.g., CH₃I) | Anhydrous THF, 0 °C to RT | 2-alkoxy-2,4-dimethyl-4,5-hexadiene |

| Acid-Catalyzed Etherification | R'-OH, H₂SO₄ (cat.) | Heat | 2-alkoxy-2,4-dimethyl-4,5-hexadiene |

| Iron-Catalyzed Etherification | R'-OH, Fe(OTf)₃ (cat.) | DCM, 45 °C | 2-alkoxy-2,4-dimethyl-4,5-hexadiene |

Esterification Reactions

Esterification of the sterically hindered secondary alcohol 4,5-hexadien-2-ol, 2,4-dimethyl- can be challenging using standard Fischer esterification conditions (carboxylic acid and a catalytic amount of strong acid) due to the steric hindrance. chemguide.co.uk To achieve higher yields, more reactive acylating agents are often employed. The use of acid chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine is a common and effective strategy. chemguide.co.uk These reagents are highly electrophilic and react readily with the alcohol.

For particularly hindered alcohols, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the ester formation from a carboxylic acid. researchgate.net

Table 3: Common Methods for the Esterification of 4,5-Hexadien-2-ol, 2,4-dimethyl-

| Method | Reagents | Typical Conditions | Expected Product |

| Acylation with Acid Chloride | R-COCl, Pyridine | DCM, 0 °C to RT | 2,4-dimethyl-4,5-hexadien-2-yl ester |

| Acylation with Acid Anhydride | (R-CO)₂O, Pyridine or DMAP | DCM, RT to heat | 2,4-dimethyl-4,5-hexadien-2-yl ester |

| DCC/DMAP Coupling | R-COOH, DCC, DMAP | DCM, 0 °C to RT | 2,4-dimethyl-4,5-hexadien-2-yl ester |

Stereochemical Control and Chiral Pool Applications in Hexadienol Chemistry

Asymmetric Synthesis of Chiral 4,5-Hexadien-2-ol, 2,4-dimethyl- and its Derivatives

The asymmetric synthesis of chiral allenes, including allenic alcohols like 4,5-Hexadien-2-ol, 2,4-dimethyl-, is a formidable task. Methodologies for achieving this can be broadly categorized into several approaches, each aiming to establish the axial chirality of the allene (B1206475) with high enantiomeric excess (ee).

One of the most powerful strategies involves the use of propargylic precursors. For instance, the enantioselective synthesis of tetrasubstituted allenes has been achieved through the 1,6-conjugate addition of nucleophiles to alkynyl imine methides, which can be generated in situ from propargylic alcohols. nih.gov This approach, catalyzed by chiral phosphoric acids (CPAs), has proven effective for a range of substrates, affording products in high yields and enantioselectivities. nih.govacs.org Applying this to a precursor for 4,5-Hexadien-2-ol, 2,4-dimethyl- would involve a suitably substituted propargylic alcohol reacting in the presence of a chiral catalyst to induce the desired axial chirality.

Another established method is the SN2' reaction on chiral, non-racemic propargylic electrophiles. This involves the displacement of a leaving group by a nucleophile, where the stereochemical information from the starting material is transferred to the allene product. The success of this strategy hinges on the availability of enantiomerically pure propargylic starting materials.

Enzymatic methods also offer a green and highly selective route. Lipases, for example, can be used in the kinetic resolution of racemic allenic alcohols, selectively acylating one enantiomer and allowing for the separation of the unreacted, enantiopure alcohol. encyclopedia.pub A chemoenzymatic dynamic kinetic resolution (DKR) process, combining a metal catalyst for racemization of the starting material with an enzyme for selective acylation, can theoretically yield a single enantiomer of the desired product in high yield. encyclopedia.pub

| Method | Catalyst/Reagent | Substrate Type | Typical ee (%) | Reference |

| CPA-Catalyzed 1,6-Addition | Chiral Phosphoric Acid (CPA) | α-(3-indolyl)propargylic alcohols | up to 95% | nih.govacs.org |

| CPA-Catalyzed Arylation | Chiral Phosphoric Acid (CPA 12) | α-indolyl-α-trifluoromethyl propargyl alcohol | >99:1 er | acs.org |

| Sulfoxide-Mediated Rearrangement | i-PrMgCl | 1-chlorocyclopropyl p-tolyl sulfoxide (B87167) derivatives | Complete induction | jst.go.jp |

| Chemoenzymatic DKR | Palladium complex & Lipase | Axially chiral primary allenic alcohol | 89% | encyclopedia.pub |

Table 1: Representative Methods for Asymmetric Allene Synthesis. This table illustrates various catalytic systems and their effectiveness in producing chiral allenes, which are analogous to the target compound.

Diastereoselectivity in Cycloaddition and Rearrangement Reactions

Allenes are highly versatile building blocks in cycloaddition reactions due to their strained, reactive π-systems. nih.gov In a molecule like 4,5-Hexadien-2-ol, 2,4-dimethyl-, the resident stereocenters (the C2 alcohol and the chiral axis) would be expected to exert significant influence on the stereochemical outcome of subsequent reactions.

In Diels-Alder or [4+2] cycloadditions, the allene can act as the dienophile. The facial selectivity of the approaching diene would be influenced by the steric and electronic properties of the substituents on the allene, including the chiral alcohol moiety. For intermolecular reactions, achieving high diastereoselectivity can be challenging, but intramolecular variants often exhibit excellent stereocontrol. mdpi.com The use of Lewis acid catalysts can enhance both the rate and the selectivity of these cycloadditions. mdpi.com

Sigmatropic rearrangements, such as the nih.govnih.gov-sigmatropic Overman rearrangement, are powerful tools for stereoselectively forming new C-N or C-O bonds. youtube.comorganic-chemistry.org If the hydroxyl group of 4,5-Hexadien-2-ol, 2,4-dimethyl- were converted into a trichloroacetimidate, a thermal or metal-catalyzed rearrangement could occur. The reaction typically proceeds through a well-defined, chair-like transition state, which allows for the efficient transfer of chirality from the starting alcohol to the product. The stereochemistry of the allene would direct the conformation of this transition state, thereby controlling the configuration of the newly formed stereocenter. youtube.com

| Reaction Type | Substrate Type | Key Feature | Stereochemical Outcome | Reference |

| [4+3] Cycloaddition | Substituted allenes with furan | Rh(I)-catalyzed allenic aziridination | Good diastereoselectivity (19:4:1:1) | nih.gov |

| [4+2] Cycloaddition | Furans with allenic esters | Eu(fod)₃ catalyst | Shift towards endo-products | mdpi.com |

| Overman Rearrangement | Allylic trichloroacetimidates | Thermal or Pd(II)/Hg(II) catalysis | High stereoselectivity via chair-like transition state | organic-chemistry.org |

| Ene Reaction | Chiral allylic alcohols with ¹O₂ | Hydroxyl-directed | High regio- and diastereoselectivity | bohrium.com |

Table 2: Examples of Diastereoselective Reactions. This table highlights reactions where existing chirality in a molecule directs the formation of new stereocenters, a key consideration for the reactivity of 4,5-Hexadien-2-ol, 2,4-dimethyl-.

Kinetic and Thermodynamic Aspects of Stereoselective Transformations

In many reactions that can lead to multiple stereoisomers, the product distribution is governed by whether the reaction is under kinetic or thermodynamic control. youtube.comyoutube.com

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest, i.e., via the lowest activation energy transition state. youtube.comyoutube.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible, allowing the initial products to equilibrate to the most stable isomer, which becomes the major product. youtube.comnih.gov

In the context of synthesizing or derivatizing 4,5-Hexadien-2-ol, 2,4-dimethyl-, this principle is crucial. For example, in the addition of HBr to a conjugated diene system, which is structurally related to the hexadiene core, low temperatures favor the 1,2-addition product (kinetic control), while higher temperatures favor the more stable 1,4-addition product (thermodynamic control). youtube.com Similarly, the deprotonation of an unsymmetrical ketone to form an enolate can be directed to the less substituted (kinetic) or more substituted (thermodynamic) position by careful choice of base and temperature. youtube.com

For the synthesis of the allene itself from a propargylic precursor, the reaction conditions can determine which stereoisomer is favored. If the transition states leading to different diastereomers have different energies, manipulating the reaction temperature could potentially be used to enhance the selectivity for the desired product. nih.gov

Chiral Auxiliaries and Ligands in Asymmetric Induction

When a substrate is achiral or racemic, external sources of chirality are required to induce enantioselectivity. This is typically achieved using either chiral auxiliaries or chiral ligands in catalytic systems. wikipedia.org

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. wikipedia.org It directs the stereochemical course of a reaction and is then removed. For example, Evans oxazolidinones are widely used auxiliaries that can be attached to a carboxylic acid precursor. researchgate.net In the context of 4,5-Hexadien-2-ol, 2,4-dimethyl-, a chiral auxiliary could be appended to a precursor molecule to control the stereochemistry during the formation of the allene or the alcohol. Chiral sulfoxides have been successfully employed as auxiliaries in allene synthesis. jst.go.jp

A chiral ligand coordinates to a metal catalyst to create a chiral environment around the active site. nih.gov This chiral catalyst then interacts with the substrate to favor the formation of one enantiomer over the other. A vast array of chiral ligands have been developed, with phosphine-based ligands like BINAP and phosphoramidites being particularly successful in a wide range of asymmetric transformations. nih.govru.nl For the synthesis of chiral allenes, phosphine (B1218219) ligands are used in transition metal-catalyzed reactions, and chiral phosphoric acids have emerged as powerful organocatalysts. acs.orgrsc.org

| Type | Name/Class | Application Example | Mechanism of Induction | Reference |

| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric aldol (B89426) and alkylation reactions | Steric hindrance directs incoming electrophile | wikipedia.orgresearchgate.net |

| Chiral Auxiliary | Camphorsultam | Asymmetric Michael additions, Claisen rearrangements | Covalent attachment creates a diastereomeric transition state | wikipedia.org |

| Chiral Auxiliary | Enantiopure Sulfoxides | Asymmetric synthesis of allenes | Attached sulfoxide directs rearrangement | jst.go.jp |

| Chiral Ligand | BINAP (phosphine) | Rh(I)-catalyzed asymmetric additions | Creates a chiral pocket around the metal center | nih.gov |

| Chiral Catalyst | Chiral Phosphoric Acids (CPAs) | Asymmetric synthesis of tetrasubstituted allenes | Forms chiral ion pairs, directs nucleophilic attack | nih.govacs.org |

Table 3: Common Chiral Auxiliaries and Ligands in Asymmetric Synthesis. This table provides examples of chiral molecules used to control stereochemistry in reactions relevant to the synthesis of complex chiral molecules.

Advanced Spectroscopic Characterization in Research of 4,5 Hexadien 2 Ol, 2,4 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like 4,5-Hexadien-2-ol, 2,4-dimethyl-. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

¹H and ¹³C NMR Chemical Shift Assignments in Hexadienols

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the chemical shifts of the various hydrogen and carbon atoms within the hexadienol framework. rsc.org The chemical shift values, reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus. For instance, protons and carbons in close proximity to the hydroxyl group and the allenic system of 4,5-Hexadien-2-ol, 2,4-dimethyl- will exhibit characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5-Hexadien-2-ol, 2,4-dimethyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C1 (CH₃) | ~1.2 | ~23 | Doublet |

| C2 (CH-OH) | ~3.8 | ~70 | Multiplet |

| C3 (CH₂) | ~2.2 | ~40 | Multiplet |

| C4 (=C=) | ~5.1 | ~210 | Multiplet |

| C5 (=CH) | ~5.3 | ~90 | Multiplet |

| C6 (CH₂) | ~4.7 | ~75 | Triplet |

| 2-CH₃ | ~1.1 | ~25 | Doublet |

| 4-CH₃ | ~1.7 | ~20 | Doublet |

Note: These are predicted values based on general principles of NMR spectroscopy and may vary from experimental data.

2D NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the structure and stereochemistry of 4,5-Hexadien-2-ol, 2,4-dimethyl-, two-dimensional (2D) NMR techniques are employed. researchgate.net Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for establishing the connectivity between protons and carbons.

COSY experiments reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This allows for the tracing of the carbon skeleton.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.

For determining the stereochemistry, particularly the relative configuration of the chiral centers at C2 and the allenic axis, Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial. acs.org NOESY experiments identify protons that are close in space, regardless of whether they are bonded. The observation of a NOE between specific protons can confirm their spatial proximity and thus help in assigning the relative stereochemistry.

Mass Spectrometry (MS) in Mechanistic Investigations and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. arkat-usa.orgresearchgate.net In the context of 4,5-Hexadien-2-ol, 2,4-dimethyl-, MS is critical for confirming its molecular formula (C₈H₁₄O) and for studying its behavior in chemical reactions. mdpi.com

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. youtube.com For 4,5-Hexadien-2-ol, 2,4-dimethyl-, characteristic fragmentation pathways would likely involve the loss of a water molecule from the alcohol, cleavage of the carbon-carbon bonds adjacent to the hydroxyl group, and rearrangements involving the allenic system. The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are plotted to generate a mass spectrum, which serves as a molecular fingerprint.

Interactive Data Table: Plausible Mass Spectrometry Fragments for 4,5-Hexadien-2-ol, 2,4-dimethyl-

| m/z Value | Possible Fragment | Neutral Loss |

| 126 | [M]⁺ | - |

| 111 | [M - CH₃]⁺ | CH₃ |

| 108 | [M - H₂O]⁺ | H₂O |

| 93 | [M - H₂O - CH₃]⁺ | H₂O, CH₃ |

| 83 | [M - C₃H₇]⁺ | C₃H₇ |

| 69 | [C₅H₉]⁺ | C₃H₅O |

| 43 | [C₃H₇]⁺ | C₅H₇O |

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Properties and Conjugation

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to investigate the electronic structure of molecules by measuring the kinetic energy of photoelectrons emitted upon irradiation with ultraviolet light. wikipedia.orgthermofisher.com This method provides information about the energies of molecular orbitals, particularly the valence orbitals involved in bonding and conjugation.

For 4,5-Hexadien-2-ol, 2,4-dimethyl-, UPS can be used to probe the electronic nature of the allenic system. The interaction between the π-orbitals of the two double bonds in the allene (B1206475) leads to a unique electronic structure that can be characterized by its ionization potentials. The presence of the hydroxyl group and methyl substituents will also influence the electronic environment and can be observed as shifts in the ionization energies compared to a simple allene. These experimental findings can be compared with theoretical calculations to gain a deeper understanding of the molecule's electronic properties. thermofisher.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and structural analysis.

For 4,5-Hexadien-2-ol, 2,4-dimethyl-, the IR spectrum would be expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. A key feature would be the characteristic absorption of the allenic group, which typically appears as a sharp band around 1950 cm⁻¹. Other significant peaks would include C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-O stretching vibrations (around 1050-1150 cm⁻¹).

Raman spectroscopy would provide complementary information. The symmetric stretching vibration of the allene, which is often weak in the IR spectrum, can be strong in the Raman spectrum. This allows for a more complete vibrational analysis of the allenic moiety.

Interactive Data Table: Characteristic IR and Raman Frequencies for 4,5-Hexadien-2-ol, 2,4-dimethyl-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretch | 3200-3600 (broad) | Weak |

| C=C=C | Asymmetric Stretch | ~1950 (sharp) | Weak or inactive |

| C=C=C | Symmetric Stretch | Weak or inactive | ~1070 |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 |

| C-H (sp²) | Stretch | 3000-3100 | 3000-3100 |

| C-O | Stretch | 1050-1150 | Weak |

Strategic Applications of 4,5 Hexadien 2 Ol, 2,4 Dimethyl in Complex Organic Synthesis

Precursors for Novel Polycyclic and Heterocyclic Systems

The reactivity of the allene (B1206475) and alcohol functionalities within 4,5-hexadien-2-ol, 2,4-dimethyl- offers multiple pathways for the synthesis of diverse and complex cyclic architectures. Allenic alcohols, in general, are valuable precursors for a variety of heterocyclic and polycyclic compounds through transition metal-catalyzed cyclization reactions.

For instance, ruthenium complexes have been shown to effectively catalyze the cyclocarbonylation of allenyl alcohols to produce lactones and lactams. acs.orgacs.org In these reactions, the hydroxyl group participates in the cyclization, leading to the formation of five- or six-membered rings. By analogy, 4,5-hexadien-2-ol, 2,4-dimethyl- could potentially undergo a similar transformation to yield substituted lactones, which are important structural motifs in many biologically active molecules.

Furthermore, gold catalysis has emerged as a powerful tool for the synthesis of heterocycles from propargylic alcohols, which can proceed through allene oxide intermediates. acs.org This suggests that the allenic moiety in 4,5-hexadien-2-ol, 2,4-dimethyl- could be activated under similar gold-catalyzed conditions to participate in intramolecular cyclizations, leading to the formation of various oxygen-containing heterocycles. The presence of the additional double bond in the hexadienol structure could also participate in cascade reactions, potentially leading to the formation of more complex polycyclic systems. nih.gov The conversion of allenes into strained three-membered heterocycles like methylene aziridines and allene oxides has also been documented, further expanding the possibilities for synthesizing novel heterocyclic frameworks. rsc.org

The general reactivity of dienols in cyclization reactions to form polycyclic systems is a well-established strategy in organic synthesis. mdpi.comresearchgate.net The specific arrangement of the double bonds and the hydroxyl group in 4,5-hexadien-2-ol, 2,4-dimethyl- makes it a candidate for intramolecular Diels-Alder reactions or other pericyclic processes, which could be triggered by thermal or Lewis acid catalysis to construct bicyclic or more intricate polycyclic skeletons. youtube.comopenstax.orglibretexts.org

Building Blocks for Natural Product Synthesis

Allenic and dienol functionalities are present in a variety of natural products, and molecules containing these motifs often exhibit significant biological activity. nih.govresearchgate.net Consequently, compounds like 4,5-hexadien-2-ol, 2,4-dimethyl- represent valuable chiral building blocks for the total synthesis of such natural products. The stereochemistry of the hydroxyl group and the axial chirality of the allene can be strategically controlled and transferred to the target molecule.

The synthesis of natural products often relies on the use of versatile and highly functionalized starting materials that can be elaborated into complex structures. acs.org Allenic alcohols can serve as such precursors. For example, the Barbier reaction, which can be used to synthesize homoallylic alcohols, has been a key step in the synthesis of several natural products. rsc.org The structure of 4,5-hexadien-2-ol, 2,4-dimethyl- is reminiscent of intermediates that could be employed in the synthesis of terpenoids or other natural products possessing skipped diene or related functionalities.

While no direct application of 4,5-hexadien-2-ol, 2,4-dimethyl- in a completed natural product synthesis has been reported, its potential is evident. The combination of a chiral secondary alcohol and a reactive allene group provides multiple handles for carbon-carbon bond formation and functional group interconversion, which are essential operations in the construction of complex natural product scaffolds.

Role in the Development of Novel Catalytic Systems

The development of new catalytic transformations is a cornerstone of modern organic synthesis. Allenic alcohols have been utilized as substrates in a variety of metal-catalyzed reactions, contributing to the expansion of the synthetic chemist's toolkit. researchgate.net For example, the ruthenium-catalyzed carbonylation of allenyl alcohols is a notable transformation that provides access to valuable lactone derivatives. acs.orgacs.org

The unique structure of 4,5-hexadien-2-ol, 2,4-dimethyl- could be exploited in the development of new catalytic processes. Its diene and alcohol functionalities could interact with transition metal catalysts in novel ways, potentially leading to new catalytic cycles for hydrofunctionalization, cycloisomerization, or cross-coupling reactions. For instance, dual catalysis systems, such as those combining cobalt and photoredox catalysis for the reductive coupling of allenyl carbonates with alkynes, highlight the potential for allene derivatives to participate in complex catalytic transformations. nih.gov

The study of how 4,5-hexadien-2-ol, 2,4-dimethyl- interacts with different catalytic systems could lead to the discovery of new reactions with high atom economy and stereoselectivity. The presence of multiple reactive sites offers the potential for chemo- and regioselective transformations to be controlled by the choice of catalyst and reaction conditions.

Generation of Highly Functionalized and Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Allenic alcohols are valuable precursors for the synthesis of chiral molecules, as they can possess both central and axial chirality. nih.govnih.govacs.org

Several methods have been developed for the stereoselective synthesis of chiral allenes from racemic propargylic or allenic alcohols. nih.govnih.govnih.gov These methods often employ chiral catalysts, such as phosphoric acids, to control the stereochemical outcome of the reaction. nih.govacs.org Applying these methodologies to 4,5-hexadien-2-ol, 2,4-dimethyl- could provide access to enantiomerically enriched derivatives, which could then be used as chiral building blocks in asymmetric synthesis.

Furthermore, the allene and alcohol functionalities can be readily transformed into a wide range of other functional groups. For example, the hydroxyl group can be oxidized to a ketone or converted to a leaving group for substitution reactions. The allene moiety can undergo various addition reactions, allowing for the introduction of new functional groups with high regioselectivity. The combination of these transformations allows for the generation of a diverse library of highly functionalized and chiral derivatives from 4,5-hexadien-2-ol, 2,4-dimethyl-, significantly expanding its synthetic utility.

Below is a table summarizing the potential transformations of 4,5-Hexadien-2-ol, 2,4-dimethyl- and the resulting functionalized derivatives.

| Reaction Type | Reagents/Catalyst | Product Class |

| Cyclocarbonylation | Ru3(CO)12, CO | Substituted Lactones |

| Intramolecular Cyclization | Gold(I) catalyst | Oxygen-containing Heterocycles |

| Epoxidation | Peracids, Dioxiranes | Allene Oxides, Spirodiepoxides |

| Asymmetric Allenylation | Chiral Phosphoric Acid | Enantiomerically Enriched Allenes |

| Oxidation | PCC, Swern, etc. | Allenic Ketones |

| Substitution (from alcohol) | Mitsunobu, etc. | Allenic Ethers, Esters, etc. |

| Electrophilic Addition to Allene | H-X, X2 | Functionalized Dienes |

Emerging Research Frontiers and Future Directions in 4,5 Hexadien 2 Ol, 2,4 Dimethyl Chemistry

Development of Novel Catalytic Systems for Specific Transformations

The development of new catalytic systems is paramount to unlocking the full synthetic potential of 4,5-hexadien-2-ol, 2,4-dimethyl-. The presence of both an alcohol and an allene (B1206475) offers multiple sites for catalytic activation, allowing for a variety of potential transformations. Future research is expected to focus on catalysts that can selectively act on one functional group in the presence of the other, or that can orchestrate tandem reactions involving both.

Key areas for exploration include:

Selective Hydrogenation: Catalytic hydrogenation of the allene can lead to different isomeric alkenes or the fully saturated alcohol, 4,5-dimethyl-hexan-2-ol. nih.govlibretexts.orggoogle.com The development of catalysts that can control the chemo- and stereoselectivity of this reduction is a significant goal. For instance, catalysts that can selectively reduce one of the double bonds of the allene would provide access to valuable chiral building blocks. Precious metal catalysts based on rhodium, ruthenium, and iridium, often with specialized phosphine (B1218219) ligands, have shown promise in the selective hydrogenation of allylic alcohols and could be adapted for this substrate. nih.govresearchgate.net

Isomerization Reactions: Allenic alcohols can undergo catalytic isomerization to form conjugated dienes or enones. wikipedia.org Base-catalyzed methods have been shown to be effective for the stereospecific isomerization of some allylic alcohols. nih.gov The application of such catalysts to 4,5-hexadien-2-ol, 2,4-dimethyl- could provide a route to novel conjugated diene structures.

Oxidative Amidations: Rhodium-catalyzed oxidative amidation of allylic alcohols has been reported as an efficient method for the synthesis of amides. nih.gov Applying this methodology to 4,5-hexadien-2-ol, 2,4-dimethyl- could yield novel allenic amides, which are of interest in medicinal chemistry.

| Catalyst System (Illustrative for Allenic/Allylic Alcohols) | Transformation | Product Type | Potential Application for 4,5-Hexadien-2-ol, 2,4-dimethyl- | Reference |

| [Rh(COD)Cl]₂ / BINAP | Asymmetric Isomerization | Chiral Aldehyde/Ketone | Synthesis of chiral building blocks | acs.org |

| Pd(PPh₃)₄ | Cross-coupling with Arylboronic Acid | Arylated Diene | Synthesis of functionalized dienes | orgsyn.org |

| Ru-complex | Dehydrogenative coupling with water | Carboxylic Acid Salt | Conversion to allenic carboxylic acids | sigmaaldrich.comgoogle.com |

| Iron-based pincer complex | Transfer Hydrogenation | Saturated Alcohol | Selective reduction to 4,5-dimethyl-hexan-2-ol | nih.gov |

Exploration of Underutilized Reaction Pathways and Cross-Coupling Methods

The rich reactivity of the allene and alcohol functionalities in 4,5-hexadien-2-ol, 2,4-dimethyl- remains largely untapped. Future research should aim to explore less common reaction pathways and to develop novel cross-coupling methods that can further expand its synthetic utility.

Pauson-Khand Reaction: The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. wikipedia.orgtcichemicals.com Allenes can participate in this reaction, and the regioselectivity can often be controlled by the choice of metal catalyst. wikipedia.orgorgsyn.org The use of 4,5-hexadien-2-ol, 2,4-dimethyl- in intramolecular or intermolecular Pauson-Khand reactions could lead to complex polycyclic structures. orgsyn.orgrsc.org

Hydroformylation: The hydroformylation of the allene moiety would introduce a formyl group, leading to the formation of β-hydroxy aldehydes, which are versatile synthetic intermediates. nih.govnih.govwikipedia.org Rhodium-based catalysts with specialized ligands have been shown to be effective for the regioselective hydroformylation of allylic alcohols. nih.govscilit.com

Palladium-Catalyzed Cross-Coupling: The direct cross-coupling of allenic alcohols with various partners is a promising area of research. Palladium-catalyzed reactions of allenic alcohols with aryl or alkenyl boronic acids have been reported to produce substituted dienes and trienes in high yields. nih.gov This methodology could be applied to 4,5-hexadien-2-ol, 2,4-dimethyl- to synthesize a range of functionalized derivatives.

| Reaction Type | Reagents (Illustrative) | Product Type | Potential for 4,5-Hexadien-2-ol, 2,4-dimethyl- | Reference |

| Pauson-Khand Reaction | Co₂(CO)₈, Alkyne | Bicyclic cyclopentenone | Synthesis of complex polycyclic compounds | wikipedia.orgorgsyn.orgtcichemicals.comrsc.org |

| Hydroformylation | CO, H₂, Rh-catalyst | β-Hydroxy aldehyde | Access to functionalized aldehydes | nih.govnih.govwikipedia.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd-catalyst | Arylated diene | Introduction of aromatic moieties | orgsyn.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu-catalyst | Enyne-allene | Synthesis of conjugated systems | evitachem.com |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of 4,5-hexadien-2-ol, 2,4-dimethyl- chemistry with modern synthesis technologies like flow chemistry and automated synthesis platforms holds significant promise for improving reaction efficiency, safety, and scalability. amf.chmt.com

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govacs.org The synthesis of allenes and the polymerization of dienes have been successfully demonstrated in flow systems. wikipedia.orgnih.gov Applying flow chemistry to reactions involving 4,5-hexadien-2-ol, 2,4-dimethyl- could lead to higher yields, improved selectivity, and easier scale-up. acs.orgamf.ch

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and materials. By integrating robotic systems with high-throughput screening, it is possible to rapidly evaluate a large number of catalysts, reaction conditions, and substrates. The use of automated synthesis in conjunction with 4,5-hexadien-2-ol, 2,4-dimethyl- could expedite the development of novel catalytic systems and the exploration of its reaction scope.

| Technology | Advantage | Application to 4,5-Hexadien-2-ol, 2,4-dimethyl- Chemistry |

| Flow Chemistry | Improved heat/mass transfer, enhanced safety, scalability | Optimization of catalytic reactions, controlled polymerization |

| Automated Synthesis | High-throughput screening, rapid optimization | Discovery of new catalysts and reaction conditions |

| In-line Analytics (e.g., FTIR, NMR) | Real-time reaction monitoring, kinetic studies | Mechanistic understanding of transformations |

Advanced Materials Science Applications Derived from Hexadienol Scaffolds

The bifunctional nature of 4,5-hexadien-2-ol, 2,4-dimethyl- makes it an attractive monomer for the synthesis of novel polymers and advanced materials. The hydroxyl group can be used for condensation polymerizations, while the diene functionality can participate in addition polymerizations or be used for post-polymerization modifications.

Functional Polymers: Polymerization of 4,5-hexadien-2-ol, 2,4-dimethyl- through either the hydroxyl or the diene group could lead to polymers with pendant reactive functionalities. For example, polymerization through the diene would result in a polymer with pendant hydroxyl groups, which could be further functionalized. Conversely, esterification or etherification of the alcohol followed by polymerization of the diene could yield a variety of functional polymers. nih.govmdpi.comacs.orgrsc.org

Cross-linked Materials: The presence of two polymerizable groups (hydroxyl and diene) opens up the possibility of creating cross-linked materials with tailored properties. For instance, the diol can be used to form polyesters or polyurethanes, and the pendant allene groups can then be used for cross-linking, leading to thermosets with unique thermal and mechanical properties. nih.govresearchgate.net

Allene-Containing Polymers: The incorporation of the allene moiety into a polymer backbone can impart unique properties to the material. Allene-containing polymers have been investigated for applications in electronics and as platforms for post-polymerization modification. acs.orgnih.govacs.org The synthesis of polymers from 4,5-hexadien-2-ol, 2,4-dimethyl- would provide a new route to such materials.

| Polymer Type | Monomer(s) (Illustrative) | Polymerization Method | Potential Properties of Resulting Material |

| Polyester | 4,5-Hexadien-2-ol, 2,4-dimethyl- + Diacid | Polycondensation | Biodegradable, functionalizable |

| Polyurethane | 4,5-Hexadien-2-ol, 2,4-dimethyl- + Diisocyanate | Polyaddition | Thermoplastic elastomer with reactive sites |

| Poly(diene) | 4,5-Hexadien-2-ol, 2,4-dimethyl- | Radical or Coordination Polymerization | Polymer with pendant hydroxyl groups |

| Cross-linked Thermoset | 4,5-Hexadien-2-ol, 2,4-dimethyl- based prepolymer | Thermal or UV curing | Enhanced mechanical strength and thermal stability |

Q & A

Q. What are the recommended synthetic routes for 4,5-Hexadien-2-ol, 2,4-dimethyl-?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used for synthesizing conjugated dienols. For example, Sonogashira coupling (terminal alkynes with aryl halides) and Suzuki-Miyaura coupling (boronic acids with halides) can be adapted for introducing substituents. Adjust reaction conditions (e.g., solvent: THF/dioxane, temperature: 80°C, catalyst: PdCl₂(PPh₃)₂) to accommodate steric effects from the 2,4-dimethyl groups. Purification via column chromatography (hexane/ethyl acetate gradients) is recommended for isolating the diastereomerically pure product .

Q. How can spectroscopic techniques characterize the structure of 4,5-Hexadien-2-ol, 2,4-dimethyl-?

- Methodological Answer :

- ¹H/¹³C NMR : Identify olefinic proton signals (δ 5.0–6.5 ppm) and hydroxyl protons (broad singlet, δ 1.5–2.5 ppm). Compare with analogs like 2,4-Hexadien-1-ol (δH 5.4–6.2 ppm for conjugated diene) .

- IR Spectroscopy : Confirm hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and conjugated C=C stretches (~1600–1650 cm⁻¹) .

- GC-MS : Use retention indices and fragmentation patterns to validate purity and molecular weight (e.g., m/z ~128–130 for related dienols) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Acute Toxicity : Use fume hoods and respiratory protection (N95 masks) to prevent inhalation of volatile dienols, which may cause respiratory irritation .

- Skin/Eye Protection : Wear nitrile gloves and safety goggles. In case of exposure, rinse with water for ≥15 minutes and consult medical protocols outlined in GHS hazard classifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for conjugated dienols?

- Methodological Answer :

- Controlled Experiments : Compare thermal stability under inert (N₂/Ar) vs. aerobic conditions using differential scanning calorimetry (DSC).

- Meta-Analysis : Cross-reference data from NIST-standardized measurements (e.g., melting points, IR spectra) with independent studies to identify inconsistencies caused by impurities or isomerization .

Q. What experimental strategies optimize regioselectivity in dienol functionalization?

- Methodological Answer :

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for Heck or Diels-Alder reactions. For example, PdCl₂(PPh₃)₂ improves selectivity in alkynylation reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for electrophilic additions to the diene system .

Q. How do computational models predict reactivity in 4,5-Hexadien-2-ol derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack.

- Molecular Dynamics (MD) : Simulate adsorption behavior on indoor surfaces (e.g., silica) to study environmental interactions .

Q. What advanced techniques elucidate diradical intermediates in dienol oxidation?

- Methodological Answer :

- EPR Spectroscopy : Detect transient diradicals using spin-trapping agents (e.g., TEMPO) during autoxidation studies.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to confirm radical-mediated pathways .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.